(2S)-aminobutyryl-L-proline (R)-sec-butylamide
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Overview
Description
(2S)-aminobutyryl-L-proline ®-sec-butylamide is a synthetic compound that combines the structural features of aminobutyric acid and proline with a sec-butylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-aminobutyryl-L-proline ®-sec-butylamide typically involves the amidation of L-proline with an appropriate aminobutyric acid derivative. One common method includes the use of biocatalysts to achieve racemization-free amidation in organic solvents. For instance, the enzyme-catalyzed amidation of unprotected L-proline with ammonia in an organic solvent such as 2-methyl-2-butanol can yield high concentrations of the desired amide .
Industrial Production Methods: Industrial production of this compound may involve scalable biocatalytic processes that ensure high optical purity and minimize waste. The use of immobilized enzyme variants can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aminobutyryl moiety.
Reduction: Reduction reactions may target the amide group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the proline ring or the aminobutyryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2S)-aminobutyryl-L-proline ®-sec-butylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies of enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, particularly in the design of enzyme inhibitors.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-aminobutyryl-L-proline ®-sec-butylamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like tripeptidyl-peptidase II by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
L-prolinamide: Shares the proline moiety but lacks the aminobutyryl and sec-butylamide groups.
Aminobutyric acid derivatives: Similar in structure but differ in the attached functional groups.
Properties
CAS No. |
885007-99-8 |
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Molecular Formula |
C13H25N3O2 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-aminobutanoyl]-N-[(2R)-butan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H25N3O2/c1-4-9(3)15-12(17)11-7-6-8-16(11)13(18)10(14)5-2/h9-11H,4-8,14H2,1-3H3,(H,15,17)/t9-,10+,11+/m1/s1 |
InChI Key |
VEBCSYAWQCGSMV-VWYCJHECSA-N |
Isomeric SMILES |
CC[C@@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC)N |
Canonical SMILES |
CCC(C)NC(=O)C1CCCN1C(=O)C(CC)N |
Origin of Product |
United States |
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